molecular formula C16H14FNO4 B2762527 4-((1-(2-fluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795089-50-7

4-((1-(2-fluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2762527
CAS No.: 1795089-50-7
M. Wt: 303.289
InChI Key: MDAFLXGTALUEON-UHFFFAOYSA-N
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Description

4-((1-(2-fluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound that features a unique combination of functional groups, including a fluorobenzoyl group, an azetidine ring, and a pyranone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2-fluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an epoxide.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction using 2-fluorobenzoyl chloride and a base such as triethylamine.

    Coupling with Pyranone: The final step involves coupling the azetidine derivative with a pyranone precursor under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((1-(2-fluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

4-((1-(2-fluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((1-(2-fluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance binding affinity to these targets, while the azetidine ring can modulate the compound’s overall biological activity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-(4-bromobenzoyl)azetidin-3-yl)oxy)-2-methylpyridine
  • 4-((1-(2-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Uniqueness

4-((1-(2-fluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is unique due to the presence of the fluorobenzoyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the azetidine ring and pyranone moiety also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

4-[1-(2-fluorobenzoyl)azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4/c1-10-6-11(7-15(19)21-10)22-12-8-18(9-12)16(20)13-4-2-3-5-14(13)17/h2-7,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAFLXGTALUEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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